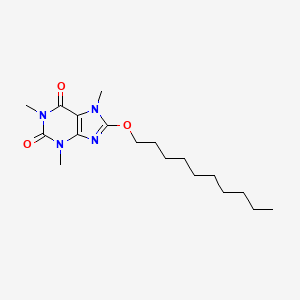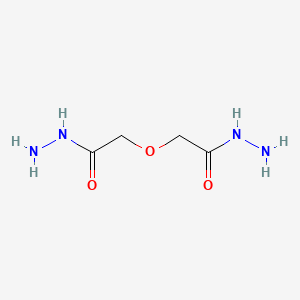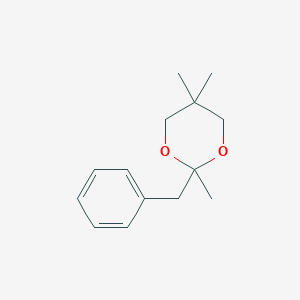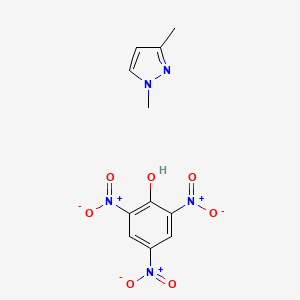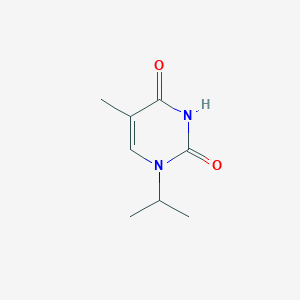![molecular formula C12H12ClN3S B14742767 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine CAS No. 6299-21-4](/img/structure/B14742767.png)
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Sulfanyl Group: The 2-chlorophenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable thiol reagent.
Methylation: The methyl group at the 6-position is introduced through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antiplasmodial, and antitrypanosomal agent
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function . The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine
Uniqueness
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6299-21-4 |
|---|---|
Fórmula molecular |
C12H12ClN3S |
Peso molecular |
265.76 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-8-6-11(16-12(14)15-8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16) |
Clave InChI |
VXEJJNKCPISIMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


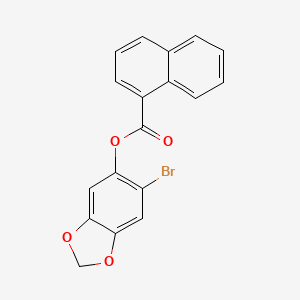



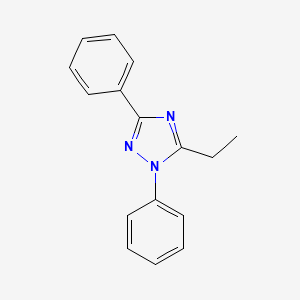

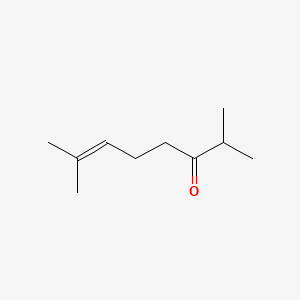
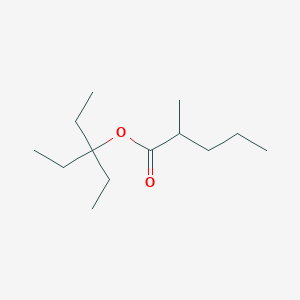
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
